2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one -

2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one

Catalog Number: EVT-4056727
CAS Number:
Molecular Formula: C27H18N2O5
Molecular Weight: 450.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(4-Methylphenyl)[1-(4-methylphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone

  • Compound Description: (4-Methylphenyl)[1-(4-methylphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone is a pyrazole compound. The furan and pyrazole rings in this compound are essentially planar and almost coplanar. [] The crystal structure is stabilized by C—H⋯O contacts and π–π interactions. []
  • Relevance: This compound shares several key structural features with 2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one, including the presence of a 4-methylphenyl group, a 5-nitro-2-furyl substituent, and a central ketone linker. The primary difference lies in the replacement of the benzoxazole moiety with a 1-(4-methylphenyl)-1H-pyrazole ring. This structural similarity suggests potential shared chemical and biological properties.

[(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)

  • Compound Description: MK-4305 is a potent dual orexin receptor antagonist currently undergoing phase III clinical trials for the treatment of primary insomnia. [] It features a 7-methyl substitution on the diazepane core, improving its pharmacokinetic properties and in vivo efficacy. []
  • Relevance: Although structurally distinct in several aspects, MK-4305 shares the presence of a 1,3-benzoxazole group and a central ketone linker with 2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one. This shared pharmacophore could contribute to similar interactions with biological targets, despite the different functionalities present in the rest of the molecules.

1-substituted-3-(3-(4-methylphenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino)isothioureas

  • Compound Description: This series of compounds features a substituted thiosemicarbazide group at the 2nd position and a 4-methylphenyl group at the 3rd position of a condensed pyrimidine nucleus. [, ] These compounds have shown potent antibacterial, antitubercular, and anti-HIV activity. [, ] For example, two compounds within this series, 2-methyl-3-(3-(4-methylphenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino)-1-(3-chlorophenyl)isothiourea and 2-methyl-3-(3-(4-methylphenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino)-1-(4-nitrophenyl)isothiourea, displayed significant activity against S. epidermidis, S. aureus, P. vulgaris, Mycobacterium tuberculosis, HIV-1, and HIV-2. [, ]
  • Relevance: Although these compounds lack the 1,3-benzoxazole and furan rings present in 2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one, they share the 4-methylphenyl group. Additionally, the presence of a nitrophenyl substituent in one of the active compounds hints at a potential role of this group in contributing to biological activity. Comparing the activity profiles of these compounds with 2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one could provide insights into the structure-activity relationships within this chemical space. ,

4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole

  • Compound Description: This compound features two extended ring systems: a tolyl-triazolyl-pyrazolyl-phenyl system and a chlorophenyl-thiazolyl-dihydropyrazolyl-bromophenyl system. [] The crystal structure is stabilized by C—H⋯Cl interactions. []
  • Relevance: This complex molecule shares the 4-methylphenyl (tolyl) group with 2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one. While the overall structure is quite different, exploring the biological activity of compounds with this shared moiety could contribute to understanding its role in influencing pharmacological properties.

1-(N-methacryloyl-6-aminohexanoyl-4-aminophenyl)-3-(N’-triphenylacetyl-4-aminophenyl)-2-propen-1-one

  • Compound Description: This compound is a methacrylamide monomer containing a chalcone function and a triphenylacetyl barrier group. [] It serves as a precursor to comb-like polymethacrylamides with non-covalently bound cyclodextrin in the side chains, which are investigated for their photosensitive properties. []
  • Relevance: This compound belongs to the chalcone class, characterized by the 1,3-diphenyl-2-propen-1-one core structure. It demonstrates the diversity within the chalcone family, as 2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one also falls under this chemical category due to its core structure. Comparing the properties and reactivities of these two compounds could provide valuable information about the effects of various substituents on the chalcone scaffold.

3-[(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives

  • Compound Description: This series of compounds is being investigated for its potential as orally active α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. [] They feature a 2-cyanoethyl group, which significantly increased the inhibitory activity compared to similar compounds with an allyl group. [] Two compounds within this series, 3-{(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)[4-(trifluoromethoxy)phenyl]amino}propanenitrile and 3-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino]propanenitrile, showed potent anticonvulsant activity in animal models with minimal motor disturbances. []
  • Relevance: While not directly related in structure to 2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one, this series provides a point of comparison for exploring alternative scaffolds with potential anticonvulsant activity. Understanding the pharmacological profiles of different chemical classes targeting similar biological pathways can aid in identifying new lead compounds.

3-(5-3-methyl-5-[(3-methyl-7-5-[2-(aryl)-4-oxo-1,3-thiazolan-3-yl]-1,3,4-thiadiazol-2-ylbenzo[b]furan-5-yl)methyl]benzo[b]furan-7-yl-1,3,4-thiadiazol-2-yl)-2-(aryl)-1,3-thiazolan-4-one

  • Compound Description: This complex series of compounds, synthesized from the reaction of N2-[(E)-1-(4-methylphenyl)methylidene]-5-(3-methyl-5-[3-methyl-7-(5-[(E)-1-(4-methylphenyl)methylidene]amino-1,3,4-thiadiazol-2-yl)benzo[b]furan-5-yl]methylbenzo[b]furan-7-yl)-1,3,4-thiadiazol-2-amine with thioglycolic acid, exhibits nematicidal and antimicrobial activity. [] Some compounds within this series demonstrated effectiveness against nematodes Ditylenchus myceliophagus and Caenorhabditis elegans, as well as against various Gram-positive and Gram-negative bacteria and fungal organisms. []
  • Relevance: While this series does not directly resemble 2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one, it shares the presence of a 4-methylphenyl group and an aryl substituent. Studying the diverse biological activities of these compounds, particularly their antimicrobial properties, could provide valuable insights for exploring potential applications of the target compound and its analogues.

1-(4-chlorophenyl)-3-phenyl-2-propen-1-one

  • Compound Description: This compound is an arylideneacetophenone synthesized from 4-chloroacetophenone and benzaldehyde in the presence of sodium hydroxide. [] It is a simple chalcone derivative.
  • Relevance: This compound exemplifies the basic chalcone scaffold, sharing the 1,3-diphenyl-2-propen-1-one core structure with 2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one. This basic chalcone structure can be modified by introducing different substituents on the phenyl rings, leading to a vast array of derivatives with diverse biological properties.

(Z)-3-(1,3-benzodioxol-5-yl)-3-chloro-1-[2,4-di(benzyloxy)-6-hydroxyphenyl]-2-propen-1-one

  • Compound Description: This compound is a chalcone derivative obtained from the reaction of 1,3,5-trimethoxybenzene, 3-(1,3-benzodioxol-5-yl)-2-propynoyl chloride, and catalytic zinc chloride. []
  • Relevance: Although structurally different from 2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one, this compound provides an example of a chalcone with a benzodioxole substituent. Examining the properties and potential biological activities of this compound could provide insights into the influence of the benzodioxole moiety on the chalcone scaffold.

WS-50030 [7-{4-[3-(1H-inden-3-yl)propyl]piperazin-1-yl}-1,3-benzoxazol-2(3H)-one]

  • Compound Description: WS-50030 is a novel dopamine D2 receptor partial agonist/serotonin reuptake inhibitor with preclinical antipsychotic-like and antidepressant-like activity. []
  • Relevance: This compound shares the 1,3-benzoxazol-2(3H)-one core structure with 2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one, highlighting the versatility of this scaffold in drug discovery. Despite the differences in the remaining structure, studying the pharmacological profile of WS-50030 could provide valuable insights into the potential therapeutic applications of compounds containing the benzoxazolone moiety.

7‐{(E)‐[(4‐nitrophenyl)methylidene]amino}‐5‐phenyl‐1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one

  • Compound Description: This compound is a 1,3-dihydro-2H-1,4-benzodiazepin-2-one azomethine derivative exhibiting anticonvulsant activity in a picrotoxin-induced seizure model in rats. [] It showed significant protection against seizures, comparable to the standard drug diazepam. []
  • Relevance: Although structurally distinct from 2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one, this compound features a 4-nitrophenyl substituent, suggesting a potential contribution of this group to its biological activity. Examining the structure-activity relationship of this and other structurally related compounds with varying nitrophenyl substituents could provide valuable information for optimizing the biological activity of the target compound.

(E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-(4-nitrophenyl)prop-2-en-1-one

  • Compound Description: This compound is a chalcone derivative containing a triazole ring, a toluyl group, and a nitrobenzene ring. [] The crystal structure reveals weak C—H...π(benzene) and N—O...π(triazole) contacts. []
  • Relevance: This compound further highlights the diversity within the chalcone class, sharing the core 1,3-diphenyl-2-propen-1-one structure with 2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one. It also incorporates a 4-methylphenyl group and a nitrophenyl substituent, allowing for comparisons of structure-activity relationships related to these moieties.

3-({4-[(2-Methylbenzylidene)amino]-5-sulfanylidene-1H-1,2,4-triazol-3-yl}methyl)-1,3-benzoxazol-2(3H)-one

  • Compound Description: This compound features a benzoxazolone ring system linked to a 1,2,4-triazole ring through a methylene bridge. [] The crystal structure reveals the presence of N—H⋯O hydrogen bonds, weak C—H⋯N hydrogen bonds and π–π interactions. []
  • Relevance: This compound shares the 1,3-benzoxazol-2(3H)-one core structure with 2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one. While it lacks the chalcone core, the shared benzoxazolone moiety makes it a relevant compound for studying structure-activity relationships related to this group.

2-[(3aR,4R,5S,7aS)-5-{(1S)-1-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxyethoxy}-4-(2-methylphenyl)octahydro-2H-isoindol-2-yl]-1,3-oxazol-4(5H)-one

  • Compound Description: This compound is a potent human NK1 receptor antagonist with long duration of action and a favorable safety profile. [] It features an additional clearance pathway through glucuronidation, reducing its propensity for drug-drug interactions compared to its predecessor. []
  • Relevance: Although structurally diverse from 2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one, this compound shares the presence of a 2-methylphenyl substituent. This commonality could be investigated for potential shared influence on pharmacokinetic properties and biological activity.

(E)-4-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)oxazol-5(4H)-one

  • Compound Description: This compound was synthesized from the reaction of p-nitrohippuric acid and 1,3-diphenyl-1H-pyrazol-4-carbaldehyde. [] Various derivatives were prepared from this compound, including hydrazide, imidazolone, triazinone, oxadiazole, and oxadiazinone derivatives, and were tested for antimicrobial and anticancer activity. [] Some derivatives displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. [] One derivative showed moderate anticancer activity against the HepG2 cell line and Ascitic Carcinoma. []
  • Relevance: While structurally distinct from 2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one, this compound shares the presence of a 4-nitrophenyl group and the connection of an aromatic ring to a heterocyclic ring via a methylene bridge. This shared structural feature, in addition to the interesting biological activities observed in its derivatives, makes this compound relevant for comparative analysis and investigation of structure-activity relationships.

3-[4-(1,3-benzoxazol-2-yl)phenyl]-2-aryl-1,3-thiazolidin-4-one

  • Compound Description: This series of compounds was synthesized through a microwave-assisted method involving the reaction of Schiff bases derived from 2-(4-aminophenyl) benzoxazole with thioglycolic acid. [] These compounds were evaluated for their in vitro antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Aspergillus niger. []
  • Relevance: This series of compounds shares the 1,3-benzoxazol-2-yl group with 2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one. The inclusion of an aryl substituent in this series further highlights the importance of exploring the effects of diverse aromatic substituents on the biological activity of compounds containing the benzoxazole moiety. Comparing the antimicrobial activity of these compounds with that of the target compound could provide insights into the structure-activity relationships of benzoxazole derivatives.

N-(4-(5-(pyridine-2-yl)-4,5dihydro-1H-pyrazol-3-yl)phenyl)-2-(pyridine-2-ylmethylene) hydrazinecarbotioamide

  • Compound Description: This compound is a chalcone derivative containing a pyrazoline ring and a thiosemicarbazidic group. It has been reported to possess antiproliferative activity against HL-60 leukemia cells. []
  • Relevance: This compound demonstrates another variation within the chalcone family, sharing the core 1,3-diphenyl-2-propen-1-one structure with 2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one. The presence of a pyrazoline ring and thiosemicarbazidic group in this compound highlights the possibility of incorporating other heterocyclic moieties into the chalcone scaffold to modulate its biological activity.

1E,4E-1-(4-chlorophenyl)-5-(2,6,6-trimethylcyclohexen-1-yl)penta-1,4-dien-3-one (CAB7β)

  • Relevance: CAB7β further exemplifies the structural diversity within the chalcone class, sharing the core 1,3-diphenyl-2-propen-1-one structure with 2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one. The presence of a 4-chlorophenyl substituent in CAB7β allows for comparison of its biological activity with that of the target compound and other chalcones with varying halogen substituents, contributing to a better understanding of their structure-activity relationships.

N-benzothiazol-2-yl benzamide derivatives

  • Compound Description: This series of compounds features a benzamide moiety linked to a benzothiazole ring and was designed as potential allosteric activators of human glucokinase. []
  • Relevance: Although these compounds lack the chalcone core structure, they share the presence of an aromatic ring linked to a heterocyclic ring, similar to the benzoxazole-aryl connection in 2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one. Exploring the biological activity and structure-activity relationships of these benzamide derivatives could provide insights into the potential pharmacological properties of compounds with similar structural features.

3-alkyl 5-isopropyl 4-aryl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates

  • Compound Description: This series of compounds, synthesized via the Hantzsch 1,4-dihydropyridine reaction, exhibits calcium channel antagonist and anticonvulsant activity. []
  • Relevance: While structurally distinct from 2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one, these compounds offer a point of comparison for exploring alternative chemical classes with anticonvulsant activity. Studying the structure-activity relationships within this series and comparing their pharmacological profile with that of the target compound could help identify new lead compounds for the treatment of seizures.

2‐[2‐(2‐Phenylethenyl)‐cyclopent‐3‐en‐1‐yl]‐1,3‐benzothiazoles

  • Compound Description: This series of compounds, synthesized from 7-benzylidenebicyclo[3.2.0]hept-2-en-6-ones and 2-aminobenzenethiol, was tested for antiproliferative activity against C6 (rat brain tumor) and HeLa (human cervical carcinoma cells) cell lines. [] Some of these compounds showed greater potency than the standard drugs cisplatin and 5-fluorouracil. []
  • Relevance: Although structurally different from 2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one, this series of compounds highlights the potential of synthesizing and screening derivatives with modified aromatic rings and heterocyclic core structures to identify compounds with potent antiproliferative activity.

1-(2,5-Dimethoxy-4-Methylphenyl)-2-Aminopropane (DOM)

  • Compound Description: DOM is a serotonin (5-HT) receptor agonist that has been studied for its hallucinogenic effects in both rats and rhesus monkeys. []
  • Relevance: While structurally unrelated to 2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one, this compound highlights the potential importance of the 4-methylphenyl group in interacting with biological targets, specifically serotonin receptors. Further investigation into the pharmacological properties of the target compound could reveal any potential interactions with serotonin receptors, adding another dimension to its biological profile.

rac-3-{4-[(4-Nitrobenzylidene)amino]-3-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl}-1,3-diphenylpropan-1-one

  • Compound Description: This compound features a 1,2,4-triazole ring linked to a diphenylpropan-1-one moiety and a nitrophenyl group. []

Properties

Product Name

2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one

Molecular Formula

C27H18N2O5

Molecular Weight

450.4 g/mol

InChI

InChI=1S/C27H18N2O5/c1-17-9-11-18(12-10-17)26(30)22(27-28-23-7-2-3-8-25(23)34-27)16-21-13-14-24(33-21)19-5-4-6-20(15-19)29(31)32/h2-16H,1H3/b22-16-

InChI Key

ZMWWBCCPKGEVFK-JWGURIENSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C4=NC5=CC=CC=C5O4

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C4=NC5=CC=CC=C5O4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.